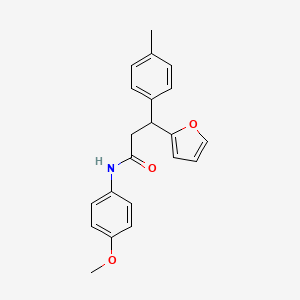
3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide
Description
3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides. It features a furan ring, a methoxy-substituted phenyl ring, and a methyl-substituted phenyl ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-5-7-16(8-6-15)19(20-4-3-13-25-20)14-21(23)22-17-9-11-18(24-2)12-10-17/h3-13,19H,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXONJCWKBKXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide can be achieved through a multi-step organic synthesis process. One possible route involves:
Formation of the amide bond: This can be done by reacting an appropriate carboxylic acid derivative with an amine. For instance, the carboxylic acid derivative could be 3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid, and the amine could be 4-methoxyaniline.
Reaction conditions: The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation of the furan ring.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Products may include furan ring-opened aldehydes or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: Products would include nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigation as a potential drug candidate.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide would depend on its specific biological activity. Generally, it could involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-N-phenylpropanamide: Lacks the methoxy and methyl substitutions.
3-(furan-2-yl)-N-(4-methoxyphenyl)propanamide: Lacks the methyl substitution on the phenyl ring.
3-(furan-2-yl)-N-(4-methylphenyl)propanamide: Lacks the methoxy substitution on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl substitutions on the phenyl rings may confer unique chemical and biological properties to 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide, potentially enhancing its activity or selectivity in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


